1-{7-[(dimethylamino)methyl]-6-hydroxy-2,2,4-trimethylquinolin-1(2H)-yl}ethanone
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Overview
Description
1-{7-[(DIMETHYLAMINO)METHYL]-6-HYDROXY-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL}ETHAN-1-ONE is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a dimethylamino group, a hydroxyl group, and a trimethyl-substituted quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{7-[(DIMETHYLAMINO)METHYL]-6-HYDROXY-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL}ETHAN-1-ONE typically involves the cyclization of suitable aniline-type precursors. One common method is the Skraup reaction, which uses glycerol and sulfuric acid to assemble the quinoline ring from aniline derivatives . Another approach is the Doebner-Miller synthesis, which employs α,β-unsaturated carbonyl compounds like crotonaldehyde .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-{7-[(DIMETHYLAMINO)METHYL]-6-HYDROXY-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL}ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
1-{7-[(DIMETHYLAMINO)METHYL]-6-HYDROXY-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL}ETHAN-1-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{7-[(DIMETHYLAMINO)METHYL]-6-HYDROXY-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL}ETHAN-1-ONE involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group and hydroxyl group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methylaminoquinolines: These compounds share a similar quinoline structure but differ in the substitution pattern and functional groups.
Dimethylaminoquinolines: Similar to the target compound but with variations in the position and number of dimethylamino groups.
Uniqueness
1-{7-[(DIMETHYLAMINO)METHYL]-6-HYDROXY-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL}ETHAN-1-ONE is unique due to its specific combination of functional groups and substitution pattern, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C17H24N2O2 |
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Molecular Weight |
288.4 g/mol |
IUPAC Name |
1-[7-[(dimethylamino)methyl]-6-hydroxy-2,2,4-trimethylquinolin-1-yl]ethanone |
InChI |
InChI=1S/C17H24N2O2/c1-11-9-17(3,4)19(12(2)20)15-7-13(10-18(5)6)16(21)8-14(11)15/h7-9,21H,10H2,1-6H3 |
InChI Key |
QEFCWRBEXITVFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C(=C2)CN(C)C)O)C(=O)C)(C)C |
Origin of Product |
United States |
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